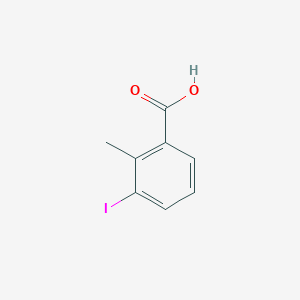

3-Iodo-2-methylbenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNKIHYPOWUMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370557 | |

| Record name | 3-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133232-56-1 | |

| Record name | 3-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-2-methylbenzoic Acid (CAS: 13323-56-1) for Advanced Chemical Synthesis

Abstract & Strategic Importance

3-Iodo-2-methylbenzoic acid, identified by CAS Number 133232-56-1, is a highly functionalized aromatic carboxylic acid.[1][2][3] While its structure appears unassuming, it represents a crucial and versatile building block in modern organic synthesis. The strategic placement of the iodo, methyl, and carboxylic acid groups on the benzene ring imparts a unique reactivity profile, making it an invaluable intermediate, particularly in the synthesis of complex pharmaceutical agents and advanced materials.[4] This guide provides an in-depth analysis of its chemical properties, advanced synthesis protocols, core applications in palladium-catalyzed cross-coupling reactions, and essential safety protocols tailored for researchers, chemists, and professionals in drug development.

Core Chemical Identity & Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible research. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 133232-56-1 |

| Molecular Formula | C₈H₇IO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 262.04 g/mol |

| InChI Key | XGNKIHYPOWUMKL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1I)C(=O)O |

Source: PubChem CID 2734888, Biosynth FI55333[3]

Physicochemical Properties

| Property | Value |

| Appearance | White or cream solid/powder |

| Melting Point | 121 - 126 °C |

| Purity | ≥ 98% (Assay) |

| Storage Temperature | 2 - 8 °C, Inert Atmosphere, Keep in Dark Place |

Source: Chem-Impex, Sigma-Aldrich[1][4]

Synthesis & Mechanistic Considerations

The synthesis of this compound is not trivial. Standard electrophilic aromatic substitution (iodination) on 2-methylbenzoic acid (o-toluic acid) is complicated by the directing effects of the substituents. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This competition, combined with steric hindrance from the methyl group, often leads to the formation of the 5-iodo-2-methylbenzoic acid isomer as the major product.

To achieve the desired 3-iodo regiochemistry, advanced synthetic strategies are required. The most effective methodologies rely on directed C-H activation , where the carboxylic acid group is used to direct a metal catalyst to the ortho position for selective functionalization. Iridium-catalyzed ortho-iodination has emerged as a powerful technique for this transformation under mild conditions.

Scientific Rationale for Directed C-H Activation

The causality behind choosing a directed C-H activation approach lies in its precision. The carboxylic acid's oxygen atoms can coordinate to an iridium catalyst, forming a metallacyclic intermediate. This geometric arrangement brings the catalyst into close proximity with the C-H bond at the ortho- (C3) position, dramatically lowering the activation energy for its cleavage and subsequent iodination. This strategy overcomes the inherent electronic preferences of the substrate, providing high regioselectivity that is unattainable with classical methods.

Workflow for Synthesis via Directed ortho-Iodination

Caption: Synthesis workflow for this compound.

Experimental Protocol: Iridium-Catalyzed ortho-C-H Iodination

This protocol is a representative procedure based on modern synthetic methods and must be performed by qualified personnel with appropriate safety precautions.

-

Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 2-methylbenzoic acid (1.0 eq.), [Cp*IrCl₂]₂ (2.5 mol%), and silver acetate (AgOAc, 20 mol%).

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 eq.) as the iodine source.

-

Solvent Addition: Add anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) via syringe to achieve a suitable concentration (e.g., 0.1 M). The use of HFIP is critical as it has been shown to stabilize the catalytic intermediates.

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Filtration: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The carbon-iodine bond is the most reactive of the aryl halides (C-I < C-Br < C-Cl) in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader functional group tolerance.

The Suzuki-Miyaura Reaction: A Case Study

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern drug discovery. This compound serves as the aryl halide partner, enabling the introduction of diverse aryl or heteroaryl substituents at the 3-position.

Sources

An In-Depth Technical Guide to 3-Iodo-2-methylbenzoic acid: A Key Intermediate in Synthetic and Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of modern organic synthesis and drug discovery, the strategic value of a chemical building block is defined by its structural features, reactivity, and potential for elaboration into more complex molecular architectures. 3-Iodo-2-methylbenzoic acid is a prime example of such a valuable intermediate. This guide is crafted to provide a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, and, most importantly, its application. As a senior application scientist, my objective is to not only present established protocols but to also illuminate the underlying chemical principles that govern its utility. This document is structured to be a self-contained, authoritative resource, grounded in peer-reviewed literature and established chemical data, to empower researchers in their synthetic endeavors.

Core Chemical Identity

Structural and Molecular Information

This compound is an aromatic carboxylic acid with the molecular formula C₈H₇IO₂. Its structure is characterized by a benzoic acid core, with an iodine atom at the 3-position and a methyl group at the 2-position of the benzene ring. This specific substitution pattern imparts unique steric and electronic properties that are central to its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 262.04 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline solid | [3] |

| Melting Point | 124-126 °C | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like ether and dimethylformamide | [3] |

| pKa (predicted) | 3.60 ± 0.10 | [2] |

| Boiling Point (predicted) | 341.8 ± 30.0 °C | [2] |

| Density (predicted) | 1.867 ± 0.06 g/cm³ | [2] |

| InChI Key | XGNKIHYPOWUMKL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)I)C(=O)O | [4] |

Expert Insight: The melting point being a defined range suggests a good level of purity for commercially available samples. The predicted pKa, which is slightly lower than that of benzoic acid (~4.2), is influenced by the electronic effects of the substituents. The iodine atom, being weakly deactivating, and the methyl group, being weakly activating, collectively influence the acidity of the carboxylic acid proton.

Synthesis and Regioselectivity Considerations

The synthesis of this compound presents a challenge in regioselectivity. Direct electrophilic iodination of 2-methylbenzoic acid is complicated by the directing effects of the methyl and carboxylic acid groups.

The Challenge of Direct Iodination

The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of iodinated products. A detailed study on the iodination of 2-methylbenzoic acid using iodine, iodic acid, and a zeolite catalyst in acetic anhydride and acetic acid showed that the major product is 5-iodo-2-methylbenzoic acid (97.2% selectivity), with the desired this compound being only a minor byproduct (0.7% selectivity)[5]. This highlights the difficulty of achieving the desired regiochemistry through this direct approach.

A Viable Synthetic Route: The Sandmeyer Reaction

A more selective and reliable method for the synthesis of this compound involves a multi-step sequence starting from 3-amino-2-methylbenzoic acid, utilizing the Sandmeyer reaction. This classic transformation in organic chemistry allows for the introduction of an iodo group at a specific position on an aromatic ring.

Caption: Synthetic workflow via the Sandmeyer reaction.

Detailed Experimental Protocol (Sandmeyer Reaction)

This protocol provides a step-by-step methodology for the synthesis of this compound from 3-amino-2-methylbenzoic acid.

Materials:

-

3-Amino-2-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, suspend 3-amino-2-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the reaction mixture for an additional 15-20 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Decolorize the solution by adding a small amount of sodium thiosulfate to reduce any excess iodine.

-

The crude product may precipitate. If so, collect it by vacuum filtration.

-

If the product remains in solution, perform a solvent extraction with a suitable organic solvent like diethyl ether.

-

Combine the organic extracts and wash with a dilute solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Trustworthiness and Self-Validation: The successful formation of the diazonium salt can be qualitatively checked by adding a small drop of the reaction mixture to a solution of β-naphthol, which should produce a characteristic azo dye. The completion of the reaction is indicated by the cessation of nitrogen gas evolution. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will display a characteristic splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The methyl protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O (carbonyl) stretch will be observed around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of the iodine atom will result in a characteristic isotopic pattern.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to the versatility of the carbon-iodine bond in cross-coupling reactions.[6] This makes it a sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[7]

The Power of the Carbon-Iodine Bond in Cross-Coupling Reactions

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. This makes this compound an excellent substrate for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

Caption: Versatility in palladium-catalyzed cross-coupling reactions.

Role in the Synthesis of Biologically Active Molecules

The substituted benzoic acid motif is a common feature in many biologically active compounds, including kinase inhibitors. While specific examples where this compound is the starting material are often proprietary, its structural features are highly relevant to this class of drugs. For instance, the synthesis of many tyrosine kinase inhibitors, such as Imatinib and Nilotinib, involves the coupling of substituted benzoic acid derivatives with amine-containing heterocyclic cores.[8][9] The this compound scaffold provides a synthetically versatile platform to generate libraries of potential kinase inhibitors for screening and lead optimization. Its use as an intermediate for pharmaceuticals targeting inflammatory diseases has also been noted.[7]

Safety and Handling

Proper handling and storage of this compound are crucial for laboratory safety.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere and protect from light.

-

Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[1]

Conclusion

This compound is a chemical intermediate of significant strategic importance. While its synthesis requires careful consideration of regioselectivity, with the Sandmeyer reaction offering a reliable route, its value lies in the synthetic possibilities unlocked by the reactive carbon-iodine bond. For researchers in drug discovery and materials science, this compound represents a versatile platform for the construction of complex molecular targets. This guide has aimed to provide a comprehensive and practical understanding of its chemical identity, synthesis, characterization, and applications, thereby empowering scientists to leverage its full potential in their research and development endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2022, October 12). The Synthesis and Industrial Significance of this compound. Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7IO2). Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Methyl-3-Iodobenzoic Acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Iodo-3-methylbenzoic acid, 98%. Retrieved from [Link]

-

J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

Molecules. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.

-

MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lianyungang Guanbo Chemical Co., Ltd. (n.d.). New Product Jardiance Intermediate 5-Iodo-2-Methylbenzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2022, September 28). The Crucial Role of 5-Iodo-2-Methylbenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C8H7IO2 | CID 2734888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C8H7IO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

3-Iodo-2-methylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Iodo-2-methylbenzoic Acid

Introduction

This compound (CAS No. 133232-56-1) is a halogenated aromatic carboxylic acid that serves as a critical intermediate and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its unique substitution pattern—featuring a sterically influential methyl group adjacent to the carboxylic acid and an iodine atom meta to it—imparts specific physicochemical characteristics that are crucial for its reactivity, solubility, and ultimately, its utility in drug development and synthetic chemistry. The iodine substituent, for instance, provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's characteristics. Beyond merely listing values, this document details the field-proven experimental methodologies for determining these properties, offering insights into the causality behind procedural choices and ensuring that the described protocols are self-validating and reproducible.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior in various solvents, reaction conditions, and physiological environments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 133232-56-1 | [2] |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| Appearance | White or cream powder / solid | , [1][3] |

| Melting Point | 121 - 126 °C | , [1][3] |

| Boiling Point | 341.8 ± 30.0 °C (Predicted) | [3] |

| Density | 1.867 ± 0.06 g/cm³ | [3] |

| pKa | 3.60 ± 0.10 | [3] |

| Flash Point | 160.5 °C | [3] |

| Vapor Pressure | 3.03E-05 mmHg at 25°C | [3] |

| Storage | 0-8°C, keep in dark place, inert atmosphere | , [1] |

Molecular Structure and Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through spectroscopic methods. While experimentally derived spectra for this specific compound are not widely published in public databases, this section provides a robust protocol for acquiring NMR data and a table of predicted chemical shifts.

Molecular Structure Identifiers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. The following protocol is a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the carboxylic acid proton's exchangeability. Chloroform-d (CDCl₃) can also be used, but the acidic proton may be broad or not observed.

-

Dissolve the sample in 0.6-0.7 mL of the chosen solvent within a clean, dry 5 mm NMR tube. Ensure complete dissolution.

-

-

Instrument Setup & Referencing:

-

Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for superior signal dispersion).

-

Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[2] This internal referencing is critical for accuracy and reproducibility.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Causality: Employ a 30-45 degree pulse angle to balance signal intensity with relaxation time, ensuring quantitative integrity for relative integrations. Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, especially for the non-protonated carbons, which have longer relaxation times.

-

Acquire 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Causality: A longer relaxation delay (5-10 seconds) is often necessary for quaternary carbons (like C1, C2, C3) to be reliably observed.

-

Acquire a sufficient number of scans (e.g., 1024 or more) for clear observation of all carbon signals.

-

The following tables provide predicted chemical shifts (δ) in ppm. These serve as a benchmark for experimental verification.

Table 2.1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.1 | Singlet (broad) | 1H | -COOH |

| ~7.8-7.9 | Doublet | 1H | Ar-H |

| ~7.4-7.5 | Doublet | 1H | Ar-H |

| ~7.1-7.2 | Triplet | 1H | Ar-H |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2.2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C=O |

| ~142 | Ar-C |

| ~140 | Ar-C |

| ~133 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~100 | C-I |

| ~22 | -CH₃ |

Methodologies for Physical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of melting point, pKa, and solubility. These protocols are designed to be robust and provide data suitable for regulatory submission and drug development decision-making.

Melting Point Determination (USP Class I/Ia)

The melting point provides a quick and effective assessment of purity. Impurities typically depress and broaden the melting range. The capillary method described here is a standard in the field.

Caption: Workflow for pKa determination via potentiometric titration.

-

Solution Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH (carbonate-free).

-

Accurately prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., water with a minimal amount of co-solvent like methanol if needed for solubility). A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl. [4]2. Instrument Calibration: Calibrate a potentiometer with at least three standard pH buffers (e.g., pH 4, 7, and 10). [4]3. Titration:

-

Place a known volume (e.g., 20 mL) of the acid solution in a jacketed beaker under a nitrogen atmosphere to prevent CO₂ ingress. [4][5] * Immerse the calibrated pH electrode and a stirrer into the solution.

-

Titrate the solution with the standardized NaOH, adding small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH and total volume of titrant added after each increment, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.

Aqueous Solubility Determination

Solubility is a critical parameter in drug discovery, influencing bioavailability and formulation. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is a high-throughput measure of how quickly a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium concentration.

Sources

3-Iodo-2-methylbenzoic acid solubility data

An In-Depth Technical Guide to the Solubility of 3-Iodo-2-methylbenzoic Acid

Abstract

This technical guide addresses the solubility characteristics of this compound (CAS No: 133232-56-1), a key intermediate in organic synthesis and pharmaceutical research. A comprehensive review of publicly available data indicates a notable absence of quantitative solubility studies for this compound. This guide, therefore, serves a dual purpose: to synthesize the known physicochemical properties and theoretical principles governing its solubility, and to provide robust, field-proven experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require accurate solubility data to advance their work in areas such as formulation development, reaction optimization, and purification processes.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic carboxylic acid whose structure incorporates an iodine substituent, enhancing its utility as a versatile building block in the synthesis of complex molecules.[1] It is frequently utilized in the development of novel pharmaceuticals, agrochemicals, and dyes.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physical property that profoundly influences its bioavailability, formulation, and overall efficacy.[2][3] Accurate solubility data is essential for:

-

Drug Formulation: Designing appropriate dosage forms and delivery systems.[4]

-

Purification: Developing effective crystallization and separation processes.[5]

-

Process Chemistry: Selecting suitable reaction solvents and optimizing reaction conditions.

-

Pharmacokinetics (ADME): Understanding absorption, distribution, metabolism, and excretion profiles, as a drug must be in solution to be absorbed.[2][4]

Given the lack of specific published data for this compound, this guide provides the necessary framework for researchers to generate reliable and reproducible solubility profiles in-house.

Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure, the properties of the solvent, and external conditions such as temperature and pH.

Molecular Structure and Physicochemical Properties

The structure of this compound features a nonpolar benzene ring and three substituents that dictate its solubility behavior:

-

Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents and aqueous media.

-

Iodine Atom (-I): As an electron-withdrawing group, the iodine atom increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, which can influence its solubility in aqueous bases.[6]

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that contributes to the molecule's lipophilicity and tends to decrease solubility in water.[6]

The interplay between the hydrophilic carboxylic acid group and the hydrophobic iodinated phenyl ring results in a molecule with moderate polarity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133232-56-1 | [1][7][8][9] |

| Molecular Formula | C₈H₇IO₂ | [1][7][8][10] |

| Molecular Weight | 262.04 g/mol | [1][7][10] |

| Appearance | White or cream powder/solid | [1][7] |

| Melting Point | 121 - 126 °C | [1][7] |

| pKa | 3.60 ± 0.10 (Predicted) | [7] |

| XLogP3 | 2.29780 (Predicted) | [7] |

The predicted pKa of 3.60 indicates it is a weak acid. The positive XLogP3 value suggests a preference for lipidic environments over aqueous ones, classifying it as a somewhat hydrophobic molecule.

The Critical Role of pH in Aqueous Solubility

For an ionizable compound like a carboxylic acid, pH is one of the most significant factors affecting aqueous solubility.[10][11] The solubility of the protonated (neutral) form (R-COOH) can be very different from the deprotonated (anionic) salt form (R-COO⁻).

The relationship is described by the Henderson-Hasselbalch equation. When the pH of the solution is below the pKa, the un-ionized, less water-soluble form predominates. As the pH rises above the pKa, the carboxylic acid is deprotonated to form the highly polar and much more water-soluble carboxylate anion.[7] This principle is fundamental for designing purification strategies (acid-base extractions) and for understanding how the compound will behave in different physiological environments.[7][12]

Thermodynamic Principles and Temperature Effects

Solubility is a thermodynamic equilibrium process. The dissolution of a solid in a liquid can be endothermic (requiring heat) or exothermic (releasing heat). For most organic solids, including benzoic acid and its derivatives, the dissolution process is endothermic.[1][13] Consequently, solubility generally increases with an increase in temperature, as predicted by the van 't Hoff equation.[14] This is a critical parameter to control and report in any solubility measurement.

Strategic Solvent Selection

A comprehensive solubility profile requires testing in a variety of solvents with differing polarities and hydrogen bonding capabilities. The choice of solvents should be guided by their intended application and regulatory acceptance, particularly in pharmaceutical development.[15]

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid group.[14][16] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can act as hydrogen bond acceptors and engage in dipole-dipole interactions.[16] |

| Non-Polar | Toluene, Cyclohexane, Heptane | Primarily interact through weaker van der Waals forces with the hydrophobic parts of the molecule.[16] |

| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 5.0 (e.g., Acetate), pH 7.4 (e.g., Phosphate), pH 9.0 (e.g., Borate) | To determine the pH-dependent solubility profile, crucial for pharmaceutical applications. |

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[17][18][19] This method ensures that the solvent is fully saturated with the solute, representing a true thermodynamic equilibrium. The concentration of the resulting saturated solution can then be determined using various analytical techniques.

Core Protocol: Equilibrium Shake-Flask Method

This protocol establishes a saturated solution, which is the foundation for subsequent quantitative analysis.

Objective: To prepare a saturated solution of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (see Table 2)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a persistent solid phase must remain at the end of the experiment to ensure saturation. A starting point is to add ~20-50 mg of solid to 2-5 mL of solvent.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period. For thermodynamic solubility, a 24-48 hour equilibration time is common to ensure equilibrium is reached.[19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed collection vial. This step is crucial to remove any undissolved micro-particulates. The filtered solution is the saturated solution ready for analysis.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Analytical Method 1: Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation, making it ideal for determining solubility in volatile organic solvents.[2][8][9]

Objective: To determine the mass of dissolved solute in a known volume or mass of solvent by evaporating the solvent.

Procedure:

-

Aliquot Transfer: Accurately transfer a known volume (e.g., 1.00 mL) or mass of the filtered saturated solution into a pre-weighed, clean vial or evaporating dish. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without causing the solute to sublime or decompose (e.g., 40-60 °C).

-

Drying to Constant Mass: Continue drying until a constant mass of the solid residue is achieved. This is confirmed by repeated weighings until the mass no longer changes.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + dried residue) - (Mass of empty vial).

-

Solubility can be expressed in various units:

-

mg/mL: (Mass of dissolved solute in mg) / (Volume of aliquot in mL).

-

g/100 g solvent: [(Mass of solute) / (Mass of solvent)] x 100. (Note: Mass of solvent = Mass of solution - Mass of solute).

-

-

Analytical Method 2: UV-Vis Spectrophotometry

This method is highly suitable for aromatic compounds like this compound, which exhibit strong UV absorbance.[16][20] It is sensitive and requires only a small amount of the saturated solution.

Objective: To determine the concentration of the solute in the saturated solution by measuring its absorbance of UV light and comparing it to a calibration curve.

Part A: Creating the Calibration Curve

-

Stock Solution: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the chosen solvent.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentration by serially diluting the stock solution.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). The λ_max is determined by first running a full wavelength scan of a moderately concentrated standard.

-

Plotting: Plot a graph of Absorbance vs. Concentration. The resulting line should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c).

Part B: Analyzing the Saturated Solution

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent used for the calibration curve to bring its absorbance into the linear range of the curve (typically 0.2 - 1.0 AU).

-

Measurement: Measure the absorbance of the diluted sample at the same λ_max.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Final Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and organized table to allow for easy comparison across different conditions.

Table 3: Example Solubility Data Table for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | Experimental Value | Calculated Value | UV-Vis |

| Ethanol | Experimental Value | Calculated Value | Gravimetric |

| Acetone | Experimental Value | Calculated Value | Gravimetric |

| Toluene | Experimental Value | Calculated Value | Gravimetric |

| pH 7.4 Buffer | Experimental Value | Calculated Value | UV-Vis |

Interpretation: The results should be analyzed in the context of the theoretical principles. For example, higher solubility would be expected in polar solvents like ethanol and acetone compared to non-polar solvents like toluene. The solubility in the pH 7.4 buffer is expected to be significantly higher than in pure water, as the pH is well above the compound's pKa, leading to the formation of the more soluble carboxylate salt.

Conclusion

References

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

Solvent selection for pharmaceuticals. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]

-

How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit. Retrieved January 8, 2026, from [Link]

-

Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018). Journal of Biochemical Technology. Retrieved January 8, 2026, from [Link]

-

Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (2005). Ovid. Retrieved January 8, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). University of Technology, Iraq. Retrieved January 8, 2026, from [Link]

-

How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 8, 2026, from [Link]

-

Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. (2021). PubMed. Retrieved January 8, 2026, from [Link]

-

Solvent systems and their selection in pharmaceutics and biopharmaceutics. (2007). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Choosing the Right Solvent for Drug Manufacturing. (2024). Purosolv. Retrieved January 8, 2026, from [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

-

Solubility test for Organic Compounds. (n.d.). S.V.K.M's Mithibai College. Retrieved January 8, 2026, from [Link]

-

Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2018). MDPI. Retrieved January 8, 2026, from [Link]

-

Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. (2014). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved January 8, 2026, from [Link]

-

pH and Solubility. (n.d.). Fiveable. Retrieved January 8, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2011). NIH. Retrieved January 8, 2026, from [Link]

-

Carboxylic acid. (n.d.). Britannica. Retrieved January 8, 2026, from [Link]

-

Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 8, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved January 8, 2026, from [Link]

-

A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). ResearchGate. Retrieved January 8, 2026, from [Link]

-

The ultraviolet absorption spectra of aromatic compounds adsorbed on silicic acid. (1960). Journal of Chemical Education. Retrieved January 8, 2026, from [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer?. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. reddit.com [reddit.com]

- 8. ovid.com [ovid.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]

- 15. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. enamine.net [enamine.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Melting Point of 3-Iodo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of 3-iodo-2-methylbenzoic acid (CAS No. 133232-56-1), a key intermediate in pharmaceutical and fine chemical synthesis. Beyond a simple statement of the value, this document delves into the theoretical underpinnings of melting point determination, presents detailed, field-proven protocols for its accurate measurement, and discusses the critical factors that can influence experimental results. By integrating theoretical principles with practical application, this guide serves as an essential resource for researchers and professionals in drug development and organic synthesis, ensuring the reliable and accurate characterization of this important compound.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid of significant interest in organic synthesis. Its structure, featuring both a carboxylic acid group and an iodine substituent on a toluene backbone, makes it a versatile building block for the synthesis of more complex molecules.[1] The iodine atom, in particular, provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This has led to its use as an intermediate in the development of novel pharmaceuticals and other fine chemicals.[1]

In the context of drug development and chemical manufacturing, the physical properties of a compound are of paramount importance for its identification, purity assessment, and process control. The melting point, a fundamental thermodynamic property, serves as a primary indicator of purity.[2][3] For a crystalline solid, a sharp and well-defined melting point is indicative of high purity, while a depressed and broad melting range typically suggests the presence of impurities.[3] Therefore, the accurate determination of the melting point of this compound is a critical step in its synthesis, purification, and quality control.

Physicochemical Properties and Reported Melting Point

This compound is a white to off-white or cream-colored solid at room temperature.[1] A review of commercially available data from various suppliers provides a consistent, albeit slightly varied, melting point range for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | PubChem |

| Molecular Weight | 262.04 g/mol | PubChem |

| CAS Number | 133232-56-1 | ChemicalBook[4] |

| Appearance | White or cream powder | Chem-Impex[1] |

| Melting Point | 121 - 126 °C | Chem-Impex[1] |

| Melting Point | 124 - 126 °C | Chongqing Chemdad[5], Matrix Scientific[6] |

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the samples and the methodologies used for determination. A narrower range, such as 124-126°C, generally suggests a higher purity sample.

Theoretical Framework: The Science Behind Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase at a given pressure.[7] This phase transition occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice.[8]

Several factors intrinsically influence the melting point of a substance:

-

Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point. In this compound, hydrogen bonding between the carboxylic acid groups is a significant contributor to its solid-state structure and melting point.

-

Molecular Symmetry and Packing: Molecules that can pack efficiently into a crystal lattice tend to have higher melting points.[9] The substitution pattern on the benzene ring of this compound will influence its ability to form a stable and well-ordered crystal structure.

-

Presence of Impurities: Impurities disrupt the regular crystal lattice, weakening the intermolecular forces and typically leading to a depression of the melting point and a broadening of the melting range.[3][9][10] This phenomenon, known as melting point depression, is a cornerstone of purity assessment.[3]

Experimental Determination of Melting Point: Protocols and Best Practices

The accurate determination of the melting point of this compound requires meticulous sample preparation and adherence to standardized procedures. Two primary methods are commonly employed in research and quality control laboratories: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[11]

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10) or a Thiele tube setup.[3][5]

-

Calibrated thermometer or digital temperature probe.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 100-105°C for this compound).[1][5]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5][12]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation and Trustworthiness:

-

Perform the measurement in duplicate or triplicate to ensure reproducibility.

-

If the melting point range is broad, it may indicate the presence of impurities, and further purification of the sample is recommended.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative and detailed information about the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature.[13]

While the capillary method is excellent for routine purity checks, DSC is the preferred method for in-depth characterization in pharmaceutical development. It can not only determine the melting point with high precision but also quantify the enthalpy of fusion, which is related to the degree of crystallinity.[4][14] DSC can also detect other thermal events, such as polymorphic transitions, which are critical for understanding the solid-state stability of a drug substance.[4][6][15]

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

-

Data Analysis:

-

The onset temperature of the melting peak is typically reported as the melting point.

-

The area under the peak corresponds to the heat of fusion (ΔHfus).

-

Synthesis, Purification, and Potential Impurities

The purity of this compound is intrinsically linked to its synthesis and purification methods. A common synthetic route involves the direct iodination of 2-methylbenzoic acid (o-toluic acid).[16]

Impurities that could potentially arise during synthesis include:

-

Unreacted starting material (2-methylbenzoic acid).

-

Isomeric products (e.g., 5-iodo-2-methylbenzoic acid).

-

Di-iodinated products.

-

Residual solvents from the reaction or purification steps.

Purification is typically achieved through recrystallization from a suitable solvent or by sublimation.[17][18] Recrystallization of benzoic acids often utilizes water or alcohol-water mixtures.[19][20] The choice of solvent is critical to effectively remove impurities and obtain a highly crystalline product with a sharp melting point.

Safety and Handling

Based on the Safety Data Sheets (SDS) for iodo-substituted methylbenzoic acids, the following precautions should be observed when handling this compound:

-

Hazard Identification: The compound is generally classified as an irritant, causing skin and serious eye irritation.[21][22] It may also cause respiratory irritation.[21]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[22][24]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of this compound is a critical parameter for its identification and purity assessment, with a generally accepted range of 121-126°C. Accurate determination of this value is essential for researchers and professionals in drug development and organic synthesis. This guide has provided a comprehensive overview of the theoretical principles governing melting point, detailed protocols for its experimental determination using both capillary and DSC methods, and essential information on synthesis, purification, and safe handling. By adhering to the methodologies and best practices outlined herein, scientists can ensure the integrity and reliability of their work with this important chemical intermediate.

References

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Chem-Impex. This compound.

- Chongqing Chemdad. Buy this compound. ECHEMI.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.

- Shinde, V. (2020, August 11).

- TutorChase. (n.d.). What factors affect the melting point of a substance?.

- ChemicalBook. (n.d.). This compound synthesis.

- Homework.Study.com. (n.d.). Do crystalline solids have high or low melting points?.

- Wikipedia. (n.d.). Melting point.

- Quora. (2021, May 7). Why do crystalline solids have a sharp melting point while amorphous solids have a softening range?.

- Pharma Drama. (2023, July 17). Unlocking the Secrets of Differential Scanning Calorimetry (DSC). YouTube.

- METTLER TOLEDO. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Synthesis and Industrial Significance of this compound.

- Sciencing. (2022, March 24).

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- SSERC. (n.d.).

- SlideShare. (2021, September 19). experiment (1)

- Biosynth. (n.d.). This compound | 133232-56-1 | FI55333.

- News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.

- Benchchem. (2025).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

- ECHEMI. (n.d.).

- MeitY OLabs. (2015, February 2).

- Fisher Scientific. (2024, March 30).

- Santa Cruz Biotechnology. (2016, June 28).

- National Bureau of Standards. (n.d.).

- Omkar Speciality Chemicals Ltd. (n.d.). MSDS for 5-IODO-2-METHYL BENZOIC ACID.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2-Iodo-5-methylbenzoic acid methyl ester.

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

- Sigma-Aldrich. (n.d.). This compound | 133232-56-1.

Sources

- 1. nsmn1.uh.edu [nsmn1.uh.edu]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. tainstruments.com [tainstruments.com]

- 5. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 6. news-medical.net [news-medical.net]

- 7. Melting point - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. sciencing.com [sciencing.com]

- 10. tutorchase.com [tutorchase.com]

- 11. westlab.com [westlab.com]

- 12. jk-sci.com [jk-sci.com]

- 13. veeprho.com [veeprho.com]

- 14. m.youtube.com [m.youtube.com]

- 15. hitachi-hightech.com [hitachi-hightech.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]

- 18. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 19. m.youtube.com [m.youtube.com]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 21. echemi.com [echemi.com]

- 22. 5.imimg.com [5.imimg.com]

- 23. fishersci.com [fishersci.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

A Guide to the Spectroscopic Characterization of 3-Iodo-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted and expected spectroscopic profile of 3-iodo-2-methylbenzoic acid (CAS: 133232-56-1, Formula: C₈H₇IO₂). As a valuable substituted benzoic acid intermediate in pharmaceutical and fine chemical synthesis, its unambiguous structural confirmation is critical. In the absence of publicly available experimental spectra, this document serves as an in-depth interpretive guide based on first principles, spectral data from analogous compounds, and established methodologies. We present detailed protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with a thorough analysis of the expected spectral features. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the characterization of this and structurally related molecules.

Introduction

This compound is an aromatic carboxylic acid featuring both iodo and methyl substituents on the benzene ring. This substitution pattern makes it a versatile building block, allowing for further functionalization through cross-coupling reactions at the iodo position while the carboxylic acid and methyl groups offer additional sites for chemical modification. Accurate and comprehensive analytical characterization is the bedrock of its use in any synthetic workflow, ensuring identity, purity, and structural integrity.

This guide provides the expected spectroscopic signatures for this molecule across three primary analytical techniques: NMR for its detailed mapping of the carbon-hydrogen framework, FT-IR for the identification of key functional groups, and MS for the confirmation of its molecular weight and fragmentation pattern.

Molecular Structure

The structural arrangement of this compound is the basis for all subsequent spectral interpretation.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the carboxylic acid proton may exchange or have a very broad signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that typically shows the acidic proton as a distinct, albeit broad, singlet at a high chemical shift (>10 ppm). [1]* Shimming: This step is crucial for achieving high resolution. A non-homogeneous magnetic field leads to broad, distorted peaks, which would obscure the fine splitting patterns (coupling) essential for structural assignment.

-

Proton Decoupling in ¹³C NMR: The ¹³C{¹H} experiment irradiates protons while acquiring carbon data. This collapses all C-H coupling, causing each unique carbon to appear as a single, sharp line, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic protons, one for the methyl group, and one for the carboxylic acid proton. The predictions below are based on analysis of substituent effects and data from 2-methylbenzoic acid and 3-iodobenzoic acid. [2][3]

-

Aromatic Region (δ 7.0–8.2 ppm): The three aromatic protons are all in unique chemical environments.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded, appearing furthest downfield. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (ortho, J ≈ 7-8 Hz) and H-4 (meta, J ≈ 1-2 Hz).

-

H-4: This proton is ortho to the iodine atom. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 (ortho, J ≈ 7-8 Hz) and H-6 (meta, J ≈ 1-2 Hz).

-

H-5: This proton is flanked by two other protons and will appear as a triplet (t) or, more precisely, a triplet of doublets if meta couplings are resolved, with a larger ortho coupling constant (J ≈ 7-8 Hz).

-

-

Methyl Protons (-CH₃, δ ~2.5 ppm): The methyl group attached to the aromatic ring is expected to appear as a sharp singlet, integrating to three protons. Its position is slightly downfield from a standard toluene methyl due to the influence of the adjacent carboxylic acid group.

-

Carboxylic Acid Proton (-COOH, δ >10 ppm): This proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift is highly dependent on solvent, concentration, and temperature.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | >10.0 | Broad Singlet | 1H | -COOH |

| Aromatic | ~7.9–8.1 | dd | 1H | H-6 |

| Aromatic | ~7.6–7.8 | dd | 1H | H-4 |

| Aromatic | ~7.2–7.4 | t | 1H | H-5 |

| Methyl | ~2.5–2.6 | Singlet | 3H | -CH₃ |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon atom in the molecule. Predictions are based on the known spectrum of benzoic acid and substituent effects. [4]

-

Carboxyl Carbon (C=O, δ ~170 ppm): The carboxylic acid carbon is significantly deshielded by the two attached oxygen atoms and will appear at the lowest field.

-

Aromatic Carbons (δ 95–145 ppm):

-

C-I (C3): The carbon directly bonded to iodine will experience a strong shielding effect (heavy atom effect) and is expected to be the most upfield of the aromatic carbons, likely around 95-100 ppm.

-

C-COOH (C1): The carbon bearing the carboxylic acid will be downfield.

-

C-CH₃ (C2): The carbon bearing the methyl group will also be downfield.

-

The remaining three aromatic carbons (C4, C5, C6) will appear in the typical aromatic region, with their precise shifts influenced by the relative positions of the three substituents.

-

-

Methyl Carbon (-CH₃, δ ~20 ppm): The methyl carbon will appear in the aliphatic region at the highest field.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~170–172 | C=O |

| Aromatic | ~140–144 | C-CH₃ (C2) |

| Aromatic | ~138–142 | C-COOH (C1) |

| Aromatic | ~130–135 | C5 / C6 |

| Aromatic | ~125–130 | C4 |

| Aromatic | ~95–100 | C-I (C3) |

| Methyl | ~19–22 | -CH₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups within a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid dimer, which forms via intermolecular hydrogen bonding in the solid state.

Experimental Protocol: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) Method (Preferred for Solids):

-

Background Collection: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality, reproducible spectrum.

-

Spectral Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.

Spectral Analysis (Expected)

The expected spectrum is interpreted based on well-documented characteristic frequencies for substituted benzoic acids. [3]

| Expected FT-IR Absorptions | Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|---|

| O-H Stretch | 3300–2500 | Strong, Very Broad | O-H stretching of the hydrogen-bonded carboxylic acid dimer |

| C-H Stretch (Aromatic) | 3100–3000 | Medium | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2980–2850 | Medium-Weak | Methyl C-H stretching |

| C=O Stretch | 1710–1680 | Strong, Sharp | Carbonyl stretching of the carboxylic acid dimer |

| C=C Stretch | 1600–1450 | Medium (multiple bands) | Aromatic ring C=C stretching vibrations |

| C-O Stretch / O-H Bend | ~1420 & ~1300 | Medium | Coupled C-O stretching and in-plane O-H bending |

| O-H Bend (Out-of-Plane) | ~920 | Medium, Broad | Out-of-plane O-H bend of the dimer |

| C-H Bend (Out-of-Plane) | 900–675 | Strong | Aromatic C-H "wagging" |

| C-I Stretch | <600 | Weak-Medium | Carbon-Iodine stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for a solid. The sample is heated under vacuum to promote volatilization.

-

Ionization: The gaseous molecules enter the ion source where they are bombarded by a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Fragmentation Analysis (Predicted)

The fragmentation of this compound is expected to follow pathways common to aromatic carboxylic acids. The molecular weight is 262.05 g/mol .

-

Molecular Ion (M•⁺, m/z 262): The highest mass peak corresponding to the intact molecule minus one electron, [C₈H₇IO₂]•⁺. Its presence confirms the molecular weight.

-

Loss of Hydroxyl Radical (m/z 245): Fragmentation of the carboxylic acid by loss of an •OH radical to form a stable acylium ion, [M-OH]⁺.

-

Loss of Formic Acid Moiety (m/z 217): Loss of the entire carboxyl group as •COOH, resulting in the iodotoluene radical cation, [M-COOH]⁺.

-

Loss of Iodine (m/z 135): Cleavage of the C-I bond to lose an iodine radical (•I), resulting in the methylbenzoic acid cation, [M-I]⁺.

-

Further Fragmentation: The acylium ion (m/z 245) can lose carbon monoxide (CO) to yield an iodotoluene cation at m/z 217.

Caption: Predicted Electron Ionization (EI) Fragmentation Pathway.

| Predicted Mass Spectrum Fragments | m/z Value | Identity |

| Molecular Ion | 262 | [C₈H₇IO₂]⁺ |

| Fragment | 245 | [M - OH]⁺ |

| Fragment | 217 | [M - COOH]⁺ or [M - OH - CO]⁺ |

| Fragment | 135 | [M - I]⁺ |

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care. [5]* Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

Conclusion

The structural identity of this compound can be confidently established through a combination of modern spectroscopic techniques. This guide provides a robust predictive framework for its characterization. Key identifying features include:

-

¹H NMR: Three distinct aromatic signals, a methyl singlet around 2.5 ppm, and a downfield carboxylic acid proton.

-

¹³C NMR: Eight unique carbon signals, including a characteristic upfield signal for the iodine-bound carbon (~95 ppm) and a downfield signal for the carboxyl carbon (~170 ppm).

-

FT-IR: A very broad O-H stretch (3300–2500 cm⁻¹) and a strong, sharp C=O stretch (~1700 cm⁻¹) confirming the carboxylic acid dimer.

-

MS: A molecular ion peak at m/z 262, with characteristic fragments corresponding to the loss of OH, COOH, and I.

By comparing experimentally acquired data to these predicted and interpreted profiles, researchers can achieve unambiguous confirmation of the molecule's structure and purity.

References

- BenchChem. (2025). Application Note: 1H NMR Characterization of 2-Hydroxymethylbenzoic Acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734888, this compound. PubChem. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12060, 3-Iodobenzoic acid. PubChem. Retrieved January 8, 2026, from [Link]

- BLD Pharm. (n.d.). 133232-56-1|this compound.

- ChemicalBook. (n.d.). 3-Hydroxy-2-methylbenzoic acid(603-80-5) 1H NMR spectrum. Retrieved January 8, 2026, from a relevant ChemicalBook spectrum page.

-

SpectraBase. (n.d.). 3-Iodobenzoic acid - 13C NMR. Wiley. Retrieved January 8, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Pharmaffiliates. (n.d.). CAS No: 133232-56-1 | Product Name : this compound. Retrieved January 8, 2026, from [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. Retrieved January 8, 2026, from [Link]

- Chem-Impex. (n.d.). This compound.

- Alachem Co., Ltd. (n.d.). 133232-56-1 | this compound.

- SpectraBase. (n.d.). 2-(4-Methylbenzyl)benzoic acid - 13C NMR. Wiley.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 133232-56-1. Retrieved January 8, 2026, from a relevant Simson Pharma product page.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 8, 2026, from [Link]

- ChemicalBook. (n.d.). 4-Iodobenzoic acid(619-58-9) 1H NMR spectrum. Retrieved January 8, 2026, from a relevant ChemicalBook spectrum page.

-

SpectraBase. (n.d.). o-Toluic acid - 1H NMR. Wiley. Retrieved January 8, 2026, from [Link]

- The Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state....

- The Royal Society of Chemistry. (n.d.). NMR spectra and Analytical HPLC.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methyl-. WebBook. Retrieved January 8, 2026, from [Link]